molecular formula C21H20N6O4 B11979651 3-nitro-N'-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide

3-nitro-N'-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide

Cat. No.: B11979651
M. Wt: 420.4 g/mol
InChI Key: VRQKBZYFCCIXLO-HYARGMPZSA-N
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Description

3-nitro-N’-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is a complex organic compound that features a nitro group, a piperidinyl group, and a pyrido[1,2-a]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with an appropriate aldehyde or ketone derivative of pyrido[1,2-a]pyrimidine. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-nitro-N’-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide
  • N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide
  • N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide

Uniqueness

3-nitro-N’-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is unique due to the presence of the piperidinyl group, which may confer specific biological activity or chemical reactivity not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H20N6O4

Molecular Weight

420.4 g/mol

IUPAC Name

3-nitro-N-[(E)-(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C21H20N6O4/c28-20(15-7-6-8-16(13-15)27(30)31)24-22-14-17-19(25-10-3-1-4-11-25)23-18-9-2-5-12-26(18)21(17)29/h2,5-9,12-14H,1,3-4,10-11H2,(H,24,28)/b22-14+

InChI Key

VRQKBZYFCCIXLO-HYARGMPZSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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